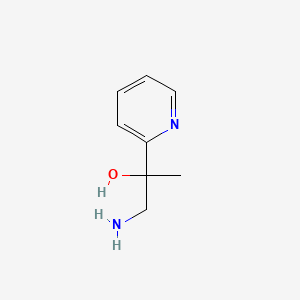

1-Amino-2-(pyridin-2-yl)propan-2-ol

説明

特性

IUPAC Name |

1-amino-2-pyridin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(11,6-9)7-4-2-3-5-10-7/h2-5,11H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWGNGFJFDXDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction of 2-Aminopyridine with Acetone (Acid-Catalyzed)

One of the most common laboratory synthesis methods for 1-Amino-2-(pyridin-2-yl)propan-2-ol involves the nucleophilic addition of 2-aminopyridine to acetone under strongly acidic conditions, typically using hydrochloric acid as a catalyst. The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the amine nucleophile to form the target compound.

- Reagents: 2-Aminopyridine, acetone, hydrochloric acid (HCl)

- Conditions: Acidic medium, controlled temperature (ambient to slightly elevated)

- Mechanism: Formation of iminium ion intermediate → nucleophilic attack by amine → product formation

- Purification: Standard extraction and chromatographic techniques

This method is favored due to its straightforward approach and relatively high yield under optimized conditions.

Reaction of 2-Bromopyridine with Isopropylamine (Nucleophilic Substitution)

Another synthetic approach involves the nucleophilic substitution reaction between 2-bromopyridine and isopropylamine under basic conditions.

- Reagents: 2-Bromopyridine, isopropylamine, potassium carbonate (K2CO3)

- Solvent: Toluene or similar aprotic solvents

- Conditions: Reflux temperature to promote substitution

- Mechanism: Nucleophilic substitution of bromine atom by isopropylamine

- Purification: Distillation or chromatography to isolate the amine product

This method is well-documented for producing 1-(pyridin-2-yl)propan-2-amine derivatives and can be adapted for the preparation of this compound with subsequent hydroxylation or related steps.

Industrial Production Methods

Industrial-scale synthesis typically adapts the above laboratory methods with modifications to improve yield, purity, and process efficiency.

- Continuous Flow Reactors: Employed to maintain consistent reaction conditions, improve heat and mass transfer, and allow scalability.

- Automated Systems: For precise control of reagent addition, temperature, and reaction time.

- Optimized Purification: Use of advanced chromatographic and crystallization techniques to ensure high purity.

Industrial processes focus on minimizing by-products and maximizing output, often integrating inline monitoring and quality control systems.

Detailed Reaction Analysis and Data Table

| Preparation Method | Reagents & Catalysts | Conditions | Mechanism | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed addition (2-aminopyridine + acetone) | 2-Aminopyridine, acetone, HCl | Acidic medium, ambient to 70 °C | Iminium ion intermediate formation and nucleophilic attack | Simple, high yield, mild conditions | Requires strong acid catalyst |

| Nucleophilic substitution (2-bromopyridine + isopropylamine) | 2-Bromopyridine, isopropylamine, K2CO3 | Reflux in toluene | Nucleophilic substitution of bromine | Well-established, scalable | Requires handling of brominated reagents |

| Continuous flow industrial synthesis | Same as above, with flow reactor | Controlled flow, temperature, and pressure | Enhanced control and scalability | High purity, reproducibility | Requires specialized equipment |

Supporting Research Findings

- The acid-catalyzed reaction pathway is supported by mechanistic studies showing the formation of an iminium ion intermediate that facilitates nucleophilic addition of the amine group.

- Industrial reports emphasize that continuous flow reactors significantly improve the yield and purity of this compound by providing precise control over reaction parameters and reducing side reactions.

- Comparative studies indicate that nucleophilic substitution using 2-bromopyridine is effective but requires careful control of reaction conditions to avoid by-products and ensure selective substitution.

化学反応の分析

Types of Reactions: 1-Amino-2-(pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives.

Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.

Substitution: Substitution reactions can result in the formation of various substituted pyridines or amines.

科学的研究の応用

1-Amino-2-(pyridin-2-yl)propan-2-ol has several scientific research applications across different fields:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which 1-Amino-2-(pyridin-2-yl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

Key Observations:

- Electronic Effects : The pyridin-2-yl group in the target compound introduces nitrogen-mediated electronic effects, contrasting with halogenated analogs (e.g., bromo- and chlorophenyl derivatives), which exhibit stronger electron-withdrawing characteristics .

- Isomerism : The pyridin-3-yl isomer (C₈H₁₂N₂O) shares the same molecular formula but differs in ring substitution, leading to distinct physicochemical properties such as solubility and hydrogen-bonding capacity .

- Stereochemical Complexity: While the target compound lacks resolved stereochemical data, analogs like (S)-2-Amino-1,1-diphenylpropan-1-ol highlight the importance of chirality in bioactive molecule design .

Analogs with Extended Functional Groups

Key Observations:

- Functional Group Impact : The methoxybenzyl ether analog demonstrates reduced synthetic efficiency (59% yield) compared to the target compound (81%), likely due to steric hindrance .

- Commercial Availability: Derivatives like 3-(2-Aminopyridin-3-yl)propan-1-ol are commercially available but costly, suggesting challenges in large-scale synthesis .

Physicochemical and Spectroscopic Comparisons

- Molecular Weight : Halogenated analogs (e.g., bromo and chloro derivatives) exhibit higher molecular weights (185–230 g/mol) due to halogen atoms, impacting lipophilicity .

- NMR Signatures : The target compound’s ¹H-NMR methyl singlet (δ 1.49 ppm) is consistent across analogs, but aryl protons vary significantly (e.g., δ 6.87–7.68 ppm in methoxybenzyl derivatives) .

- Stereochemical Challenges : Low enantiomeric excess (2% ee) in the target’s precursor highlights the need for improved asymmetric synthesis methods .

生物活性

1-Amino-2-(pyridin-2-yl)propan-2-ol, also known as a pyridine-derived compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features an amino group, a hydroxyl group, and a pyridine ring. The molecular formula is , with a molecular weight of approximately 154.18 g/mol. The structural uniqueness allows for various interactions in biological systems, making it a compound of interest in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding stability.

- Ligand Binding : The compound has been explored as a ligand in biochemical assays due to its structural properties that facilitate interaction with various biological targets.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of pyridine derivatives, including this compound:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HeLa | 6.5 | |

| Similar Pyridine Derivative | MDA-MB-231 | 4.3 | |

| Similar Pyridine Derivative | PC3 | 5.0 |

These findings indicate that modifications to the structure can significantly enhance antiproliferative activity against various cancer cell lines.

Anti-inflammatory and Antimicrobial Activities

Research has suggested potential anti-inflammatory and antimicrobial properties for this compound:

- Anti-inflammatory Activity : Studies indicate that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations have shown effectiveness against certain bacterial strains, suggesting its application in treating infections.

Case Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound demonstrated significant inhibitory effects on collagen prolyl hydroxylase (CP4H), an enzyme involved in fibrosis development. This inhibition was linked to reduced collagen expression in vitro, indicating potential applications in fibrosis-related conditions .

Case Study 2: Antiproliferative Effects

A series of experiments revealed that structural modifications to the compound could lead to enhanced antiproliferative activities against various cancer cell lines. For instance, derivatives with additional hydroxyl groups showed improved IC50 values compared to the parent compound .

Q & A

Q. Key steps :

- Nitro-Aldol reaction : Pyridine derivatives react with nitroalkanes under basic conditions.

- Reduction : Use of H₂/Pd-C or NaBH₄ to convert nitro groups to amines.

- Purification : Column chromatography (silica gel, eluents like EtOAc/hexane) or recrystallization .

Basic: How is the molecular structure of this compound characterized using spectroscopic methods?

Characterization relies on:

- ¹H/¹³C NMR : Identifies substituents and stereochemistry. For example, in 1-nitro-2-(pyridin-2-yl)propan-2-ol, NMR signals at δ 4.93–4.97 ppm (methylene protons) and aromatic pyridine peaks (δ 7.23–8.51 ppm) confirm the structure .

- HRMS : Validates molecular weight (e.g., C₇H₈N₂O₃: 168.0535 Da) .

- IR spectroscopy : Detects functional groups (e.g., O-H stretch at ~3128 cm⁻¹, nitro group at 1553 cm⁻¹) .

For stereoisomers, chiral HPLC or polarimetry is used, as seen in enantiomerically pure analogs like (1R,2R)-2-Amino-1-(5-fluoropyridin-2-yl)-1-propanol .

Advanced: How can reaction conditions be optimized to improve the yield and purity during synthesis?

Optimization strategies include:

- Catalyst screening : For nitro-Aldol reactions, DNA-based catalysts or chiral organocatalysts enhance enantioselectivity .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like lithium-halogen exchange (e.g., in pyridinyl bromide intermediates) .

- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of pyridine derivatives .

- Workup protocols : Acid-base extraction removes unreacted starting materials, while chromatography isolates diastereomers .

In one study, optimizing the Sonogashira coupling step increased yields of pyridine-ethynyl derivatives from 45% to 72% .

Advanced: What strategies are effective for resolving contradictions in stereochemical assignments?

- X-ray crystallography : Resolves absolute configuration, as used for (1R,2R)-configured analogs .

- NOESY NMR : Detects spatial proximity of protons (e.g., distinguishing axial vs. equatorial substituents in azepane derivatives) .

- Chiral derivatization : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) followed by HPLC separation .

- Computational modeling : DFT calculations predict NMR chemical shifts and optical rotation values for comparison with experimental data .

For example, conflicting NOE data in 1-Amino-3-(azepan-1-yl)propan-2-ol was resolved by comparing computed and experimental ¹H NMR shifts .

Advanced: How does the compound interact with biological targets, and what methods assess these interactions?

- Enzyme assays : Measure inhibition of targets like aldose reductase using UV-Vis spectroscopy (e.g., IC₅₀ determination for spirobenzofuran derivatives) .

- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-ligand competition for GPCRs) quantify affinity .

- Molecular docking : Predict binding modes of pyridine-containing analogs to enzyme active sites (e.g., pyridinyl ethanol derivatives in kinase inhibition) .

- Metabolic stability : LC-MS/MS tracks compound degradation in liver microsomes .

For instance, analogs like 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol showed modulation of cytochrome P450 enzymes in vitro .

Advanced: What are the challenges in analyzing regioselectivity in pyridine ring functionalization?

- Directing group effects : Pyridine N-oxides enhance meta-selectivity in electrophilic substitution, while protecting groups (e.g., Boc) alter reactivity .

- Competitive pathways : Sonogashira coupling vs. Buchwald-Hartwig amination in ethynyl-pyridine synthesis requires careful control of Pd catalysts .

- Isotopic labeling : ¹³C/²H-labeled reagents trace reaction pathways in complex mixtures .

In one case, unwanted C-4 substitution in pyridine was mitigated using sterically hindered ligands in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。